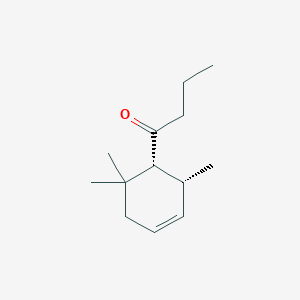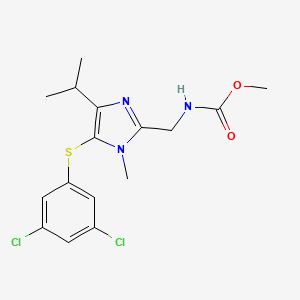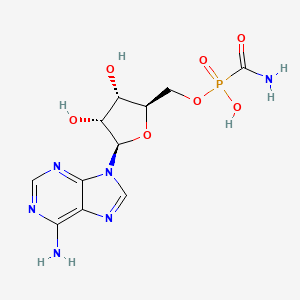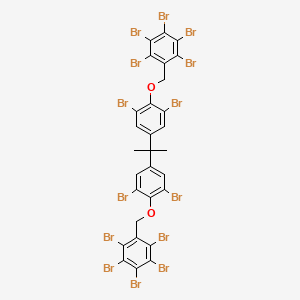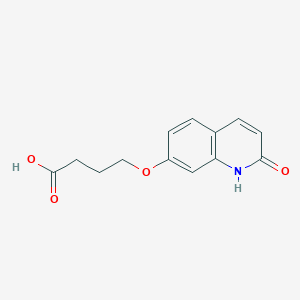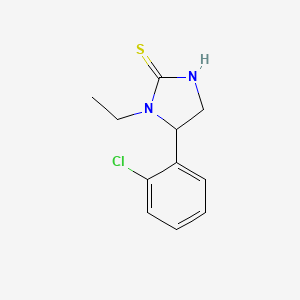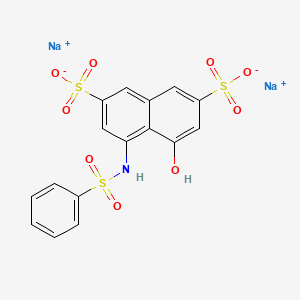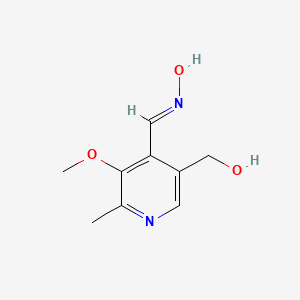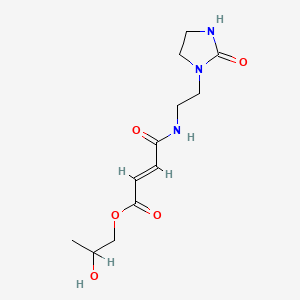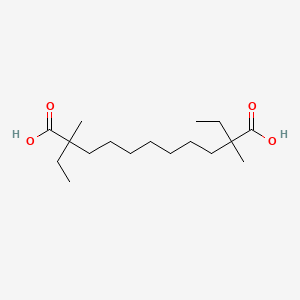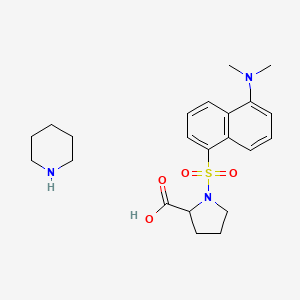
Hexadecanamide, N,N'-(2-hydroxy-1,3-propanediyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- is a synthetic organic compound with the molecular formula C39H78N2O5. It is also known by other names such as Hydroxypropyl Bispalmitamide Monoethanolamide and Ceramide PC 104 . This compound is part of the amide class of organic compounds and is characterized by its long hydrocarbon chains and functional groups that include hydroxyl and amide groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- typically involves the reaction of hexadecanoic acid (palmitic acid) with 2-hydroxy-1,3-propanediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Activation of Hexadecanoic Acid: Hexadecanoic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester.
Amidation Reaction: The activated ester is then reacted with 2-hydroxy-1,3-propanediamine in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of Hexadecanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of automated systems and advanced purification techniques ensures the efficient production of the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Hexadecanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can undergo substitution reactions with halogenating agents to form halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkyl halides.
Applications De Recherche Scientifique
Hexadecanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Studied for its role in cell membrane structure and function due to its similarity to natural ceramides.
Medicine: Investigated for its potential therapeutic effects in skin care products and treatments for skin disorders.
Industry: Utilized in the production of cosmetics, personal care products, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Hexadecanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- involves its interaction with cell membranes. The compound integrates into the lipid bilayer of cell membranes, affecting membrane fluidity and permeability. It may also interact with specific membrane proteins, influencing cellular signaling pathways and functions. The hydroxyl and amide groups play a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with membrane components .
Comparaison Avec Des Composés Similaires
Hexadecanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- can be compared with other similar compounds such as:
Ceramide NP: Another type of ceramide with a different fatty acid chain length.
Ceramide AP: Contains an additional acyl group compared to Hexadecanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis-.
Ceramide EOP: Contains an ester-linked fatty acid in addition to the amide-linked fatty acid.
Uniqueness
Hexadecanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- is unique due to its specific combination of hydroxyl and amide groups, which confer distinct physicochemical properties and biological activities. Its ability to integrate into cell membranes and influence their properties makes it valuable in various applications .
Propriétés
Numéro CAS |
138404-84-9 |
|---|---|
Formule moléculaire |
C35H70N2O3 |
Poids moléculaire |
566.9 g/mol |
Nom IUPAC |
N-[3-(hexadecanoylamino)-2-hydroxypropyl]hexadecanamide |
InChI |
InChI=1S/C35H70N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(39)36-31-33(38)32-37-35(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,38H,3-32H2,1-2H3,(H,36,39)(H,37,40) |
Clé InChI |
ZEMNPSYHIBHALP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NCC(CNC(=O)CCCCCCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



